

# GB1107: A Deep Dive into its Pharmacokinetics and Oral Bioavailability

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## Compound of Interest

Compound Name: GB1107

Cat. No.: B607606

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This technical guide provides a comprehensive overview of the pharmacokinetic profile and oral bioavailability of **GB1107**, a potent and selective small-molecule inhibitor of galectin-3. The information presented herein is collated from preclinical studies to support further research and development of this compound for therapeutic applications in oncology and fibrotic diseases.

## Quantitative Pharmacokinetic Parameters

**GB1107** has demonstrated favorable pharmacokinetic properties in preclinical mouse models, exhibiting high oral availability and a half-life that supports once-daily dosing regimens. The key quantitative parameters are summarized in the tables below.

**Table 1: Intravenous Pharmacokinetic Parameters of GB1107 in Mice**

Parameter	Value	Units
Clearance (CL)	1.2	mL/min/kg
Half-life ( $t_{1/2}$ )	4.5	hours

Data sourced from studies in mice.[\[1\]](#)

**Table 2: Oral Pharmacokinetic Parameters of GB1107 in Mice**

Parameter	Value	Units
Oral Bioavailability (F)	75	%
Cmax	Data not available	-
Tmax	Data not available	-
AUC	Data not available	-

Note: While the oral bioavailability is high, specific values for Cmax, Tmax, and AUC from published studies are not currently available. A 10 mg/kg oral dose has been shown to maintain plasma concentrations above the mouse Kd for over 24 hours.[1]

## Experimental Protocols

The pharmacokinetic parameters of **GB1107** and its analogs were determined through a series of in vivo studies in mice. The methodologies employed in these key experiments are detailed below.

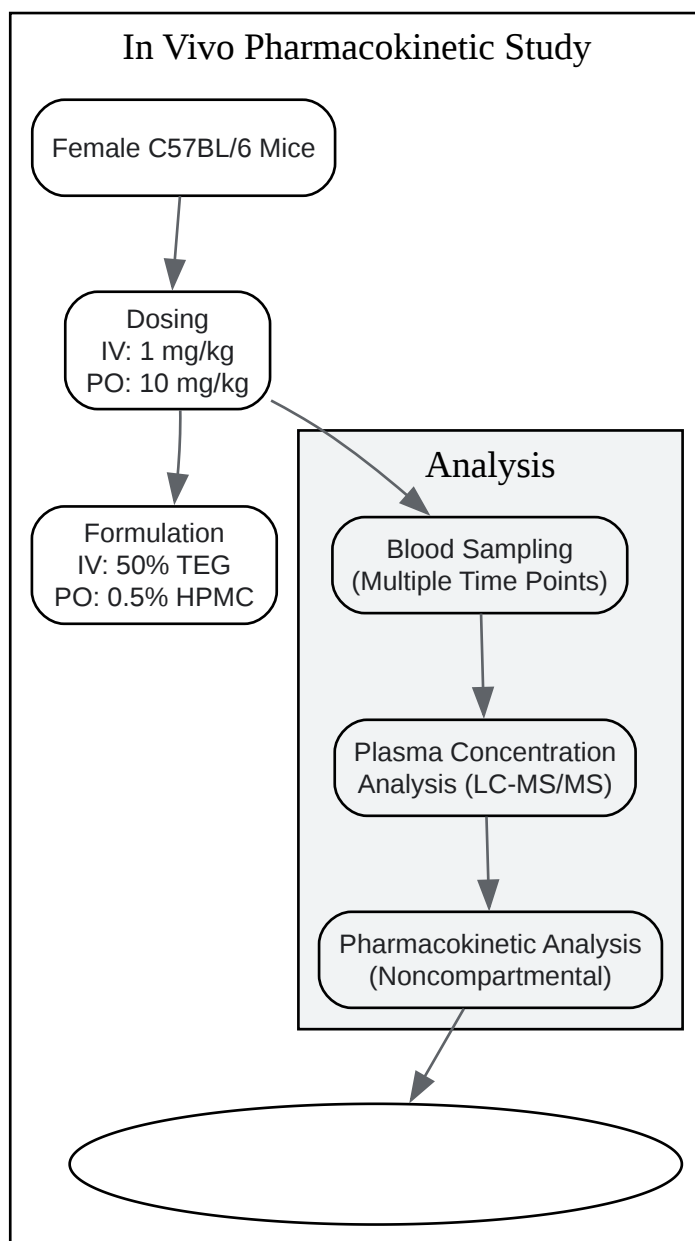
### In Vivo Pharmacokinetic Study Protocol

- Animal Model: Female C57BL/6 mice were utilized for the pharmacokinetic studies of compounds structurally related to **GB1107**. [2][3] For efficacy studies that inform dosing, CD-1 nude mice and C57Bl/6 mice have been used. [1]
- Dosing:
  - Intravenous (IV) Administration: A 1 mg/kg dose was administered for related compounds. [2]
  - Oral (PO) Administration: A 10 mg/kg dose was administered by oral gavage for **GB1107** in efficacy studies. [1][4] For pharmacokinetic studies of related compounds, a 10 mg/kg oral dose was used. [2]
- Formulation:

- Oral Formulation: For related compounds, a formulation of 0.5% HPMC in sodium phosphate buffer/citric acid buffer at pH 6.5 was used.[\[2\]](#)
- Intravenous Formulation: For related compounds, a 50% TEG formulation was utilized.[\[2\]](#)
- Sample Collection: While specific time points for **GB1107** are not detailed, a typical protocol involves the collection of blood samples at various time points post-administration to characterize the plasma concentration-time profile.
- Analytical Method: The concentration of the compound in plasma samples is determined using a validated bioanalytical method, likely high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), although the specific method for **GB1107** is not publicly detailed.
- Data Analysis: Pharmacokinetic parameters were determined by noncompartmental analysis using specialized software (e.g., PK solutions 2.0).[\[2\]](#)

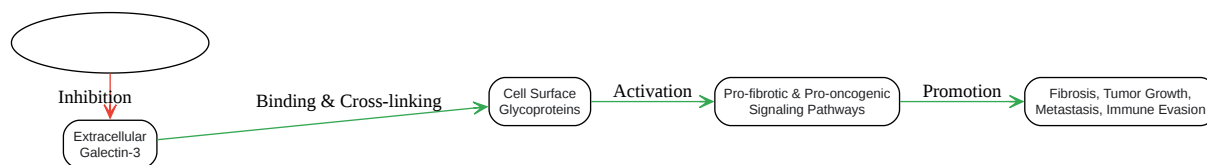
## Visualizations

To further elucidate the experimental workflow and the mechanism of action of **GB1107**, the following diagrams are provided.



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*In Vivo Pharmacokinetic Study Workflow for Galectin-3 Inhibitors.*



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*Mechanism of Action of **GB1107** as a Galectin-3 Inhibitor.*

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## References

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